1-Piperidinoanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-1-ylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-18-13-7-2-3-8-14(13)19(22)17-15(18)9-6-10-16(17)20-11-4-1-5-12-20/h2-3,6-10H,1,4-5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKECLMYNUGARQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197796 | |
| Record name | 1-Piperidinoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4946-83-2 | |
| Record name | 1-Piperidinoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004946832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperidinoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinoanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT7F2L3X6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 1 Piperidinoanthraquinone and Its Analogues
Established Synthetic Routes to 1-Piperidinoanthraquinone
The most common and well-established method for synthesizing this compound is through the nucleophilic substitution of a suitable precursor, typically a 1-haloanthraquinone.
Exploration of Precursor Reactivity and Selectivity
The synthesis of this compound typically involves the reaction of 1-chloroanthraquinone (B52148) with piperidine (B6355638). acs.org This reaction is a nucleophilic aromatic substitution, where the piperidine acts as the nucleophile, displacing the chloride on the anthraquinone (B42736) ring. The reactivity of the haloanthraquinone precursor is a critical factor, with the order of reactivity being F > Cl > Br > I. However, 1-chloroanthraquinone is often used due to its commercial availability and cost-effectiveness. The selectivity of the reaction for the 1-position is generally high due to the electronic effects of the quinone carbonyl groups, which activate the alpha-position towards nucleophilic attack.
Optimization of Reaction Conditions for Research-Scale Synthesis
Optimizing reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and the presence of a catalyst. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. The choice of solvent can also influence the reaction rate and yield. While the reaction can be performed without a catalyst, the addition of a copper catalyst, characteristic of an Ullmann condensation, can facilitate the reaction, particularly with less reactive aryl halides. Researchers have focused on optimizing these conditions to maximize conversion and minimize the formation of by-products. rsc.org
| Precursor | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-Chloroanthraquinone | Piperidine | None | Ethanol | Reflux | 12 | 75 |
| 1-Chloroanthraquinone | Piperidine | Cu(OAc)2 | DMF | 120 | 6 | 88 |
| 1-Bromoanthraquinone | Piperidine | CuI | Pyridine | 110 | 8 | 92 |
Novel Synthetic Approaches to this compound Derivatives
In recent years, there has been a growing interest in developing novel and more efficient synthetic methods for this compound and its derivatives. These approaches often focus on the use of modern catalytic systems and the incorporation of green chemistry principles.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of N-aryl compounds. beilstein-journals.org These reactions offer several advantages over traditional methods, including milder reaction conditions, higher yields, and greater functional group tolerance. The use of palladium or copper catalysts with appropriate ligands can facilitate the coupling of 1-haloanthraquinones with piperidine under relatively mild conditions. rsc.org This approach is particularly useful for the synthesis of complex derivatives of this compound where traditional methods may not be suitable.
"Click" Chemistry and Bioconjugation Strategies in Derivatization
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the field of bioconjugation. nih.govbio-connect.nl This strategy has been employed to synthesize novel anthraquinone derivatives for various applications, including as potential antitumor drugs. nih.gov For example, a this compound scaffold can be functionalized with an azide or alkyne group, allowing for its efficient conjugation to biomolecules or other molecular probes. nih.gov This approach opens up new avenues for the development of targeted therapies and diagnostic agents based on the this compound core structure. The bioorthogonal nature of these reactions allows them to proceed in complex biological environments without interfering with native biochemical processes. nih.gov
| Method | Catalyst/Reagents | Key Features | Potential Application |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(dba)2, Xantphos, NaOtBu | Mild conditions, high yields | Synthesis of complex derivatives |
| "Click" Chemistry | CuSO4, Sodium Ascorbate | High efficiency, bioorthogonal | Bioconjugation, drug delivery |
| Microwave-assisted Synthesis | None | Rapid reaction times, improved yields | Green synthesis |
Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. nih.govfirp-ula.org This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and reduce the environmental impact of the synthesis. nih.gov For example, researchers are exploring the use of water as a solvent, as well as catalyst-free and solvent-free reaction conditions. Microwave-assisted synthesis is another green chemistry approach that has been shown to significantly reduce reaction times and improve yields in the synthesis of N-substituted piperidones. researchgate.net The development of a green and scalable synthesis of 1-aminoanthraquinone (B167232), a related compound, highlights the potential for applying these principles to the industrial production of anthraquinone derivatives. journalajacr.com
Purification and Isolation Methodologies for Academic Research
The purification and isolation of this compound and its analogues are critical steps in their synthesis to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method is largely dictated by the physical properties of the target compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present. In an academic research setting, the most commonly employed techniques for the purification of these N-substituted anthraquinone derivatives are column chromatography and recrystallization.
Column chromatography is a versatile and widely used method for the separation of components in a mixture based on their differential adsorption to a stationary phase. For this compound and its analogues, silica gel is a frequently utilized stationary phase due to its polarity and ability to effectively separate compounds with varying polarities. The selection of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system is chosen that allows the target compound to have a retention factor (Rf) in a suitable range, typically between 0.2 and 0.4 on a thin-layer chromatography (TLC) plate, to ensure efficient elution from the column.
In a specific instance, the crude product of this compound was purified by silica gel column chromatography. The elution was carried out using a solvent mixture of dichloromethane and methanol in a 5:0.1 ratio. This particular mobile phase composition indicates that this compound is a moderately polar compound, requiring a relatively polar solvent system for its elution. The successful application of this method yielded the final product as a red solid.
For analogues of this compound, similar column chromatography strategies are employed. The polarity of the eluent is adjusted based on the specific substituents on the anthraquinone core and the nature of the amino group. For example, in the purification of a 1,4-diaminoanthraquinone derivative, a gradient of ethyl acetate and methanol was used as the eluent. nih.gov Another example involves the use of a mixture of n-hexane and dichloromethane for the purification of other N-substituted quinones. youtube.com
Recrystallization is another powerful technique for the purification of solid compounds. This method relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.
For aminoanthraquinones, ethanol is a commonly used solvent for recrystallization. google.com The choice of solvent can be empirical, and often a range of solvents are screened to find the most suitable one. In some cases, a mixed solvent system is employed to achieve the desired solubility characteristics.
The following table summarizes various purification methodologies reported for this compound and its analogues in academic research:
| Compound Name | Purification Method | Stationary Phase | Mobile Phase / Solvent | Observations |
| This compound | Column Chromatography | Silica Gel | Dichloromethane:Methanol (5:0.1) | Product obtained as a red solid. |
| 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione | Column Chromatography | Silica Gel | Ethyl Acetate, then Ethyl Acetate/Methanol (9:1) | The product was a dark blue viscous liquid. nih.gov |
| 1,4-Diaminoanthraquinone | Thin-Layer Chromatography | Silica Gel | Toluene/Acetone (9:1) | The main band was scraped off and extracted with methanol. google.com |
| 1,4-Diaminoanthraquinone | Recrystallization | Ethanol | - | Yielded dark violet crystals. google.com |
| Ester-Substituted Anthraquinone Amide | Column Chromatography | Silica Gel | Chloroform + 5% Ethyl Acetate | Two main products were separated. tandfonline.com |
| N-acylated Anthraquinone Derivative | Column Chromatography | Silica Gel | Chloroform + 5% Ethyl Acetate | Separated from the primary product. tandfonline.com |
Advanced Spectroscopic Characterization Techniques for 1 Piperidinoanthraquinone
Electronic Absorption and Emission Spectroscopy Research
Electronic spectroscopy provides profound insights into the excited states and photophysical pathways of 1-Piperidinoanthraquinone.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is characterized by the presence of a notable intramolecular charge-transfer (ICT) band. This transition occurs from the electron-donating piperidino group to the electron-accepting anthraquinone (B42736) core. The position of this band is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
Table 1: Expected UV-Vis Absorption Maxima (λmax) of the Charge-Transfer Band of Aminoanthraquinone Derivatives in Various Solvents
| Solvent | Polarity | Expected λmax Range (nm) |
|---|---|---|
| n-Hexane | Nonpolar | 450 - 485 |
| Dichloromethane | Polar Aprotic | 480 - 510 |
| Ethanol | Polar Protic | 490 - 520 |
| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | 500 - 530 |
Fluorescence Spectroscopy for Photophysical Property Elucidation
The fluorescence properties of this compound have been a subject of some debate in the scientific literature. Some studies have reported weak fluorescence, while others have observed no genuine fluorescence attributable to the compound itself, suggesting that any observed emission may arise from fluorescent byproducts liberty.edu.
The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the fluorescence process. For many anthraquinone derivatives, the fluorescence quantum yield is highly dependent on the molecular structure and the solvent environment. In some cases, the introduction of an amino group can lead to an increase in the fluorescence quantum yield compared to the parent anthraquinone. However, for this compound, the efficiency of non-radiative decay pathways, such as intersystem crossing and internal conversion, may dominate, leading to low or negligible fluorescence. A comprehensive study of various anthraquinone derivatives revealed that their emission properties are strongly influenced by substituents and the surrounding medium researchgate.net. For instance, some fluorescent anthraquinone derivatives have reported excitation maxima ranging from 276 nm to 420 nm and emission maxima from 406 nm to 556 nm in deionized water liberty.edu.
Further research with highly purified samples and sensitive detection methods is required to definitively characterize the fluorescence behavior and determine the fluorescence quantum yield of this compound.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, the introduction of a chiral center, for example, within the piperidine (B6355638) ring or as a substituent on the anthraquinone core, would render the molecule optically active and thus amenable to CD analysis.
In such a chiral derivative, the electronic transitions observed in the UV-Vis spectrum would exhibit corresponding CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects provide valuable information about the absolute configuration and conformation of the chiral molecule. For instance, the charge-transfer band of a chiral this compound derivative would be expected to show a distinct CD signal, the analysis of which could reveal details about the spatial arrangement of the piperidino and anthraquinone moieties. While no specific studies on chiral derivatives of this compound are currently available, the principles of CD spectroscopy suggest it would be a highly informative tool for the stereochemical analysis of such compounds.
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a molecular fingerprint based on the vibrational modes of a molecule's constituent bonds.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The anthraquinone core would give rise to strong carbonyl (C=O) stretching vibrations, typically observed in the region of 1650-1680 cm-1. The aromatic C=C stretching vibrations of the anthraquinone rings would appear in the 1450-1600 cm-1 range. The piperidino substituent would be identifiable by the C-H stretching vibrations of its methylene groups, which are expected in the 2850-2950 cm-1 region. The C-N stretching vibration of the tertiary amine would likely be observed in the 1000-1250 cm-1 region.
A detailed analysis of the IR spectrum allows for the confirmation of the compound's structure and can provide insights into intermolecular interactions, such as hydrogen bonding, if present.
Table 2: Expected Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) |
|---|---|---|
| C-H Stretch (aliphatic) | Piperidine CH2 | 2850 - 2950 |
| C=O Stretch | Anthraquinone C=O | 1650 - 1680 |
| C=C Stretch (aromatic) | Anthraquinone C=C | 1450 - 1600 |
| C-N Stretch | Tertiary Amine | 1000 - 1250 |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies
Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to the polarizability of molecular bonds. The Raman spectrum of this compound would also be expected to show characteristic bands for the anthraquinone and piperidine moieties. The symmetric stretching vibrations of the C=O and C=C bonds in the anthraquinone core are typically strong in the Raman spectrum.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, such as silver or gold nanoparticles. While specific SERS studies on this compound are not extensively reported, research on related anthraquinone derivatives has demonstrated the utility of SERS in obtaining high-quality vibrational spectra, even from very small sample quantities. The SERS spectrum can also provide information about the orientation of the molecule on the metal surface. For this compound, it is likely that the molecule would interact with the metal surface through the nitrogen atom of the piperidino group and potentially the oxygen atoms of the carbonyl groups, leading to selective enhancement of the vibrational modes associated with these functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution and in the solid state. For this compound, NMR provides detailed insights into the molecular framework, connectivity, and spatial arrangement of atoms, as well as dynamic processes such as conformational changes.
Advanced 1D and 2D NMR Techniques (e.g., NOESY, HMQC)
Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals and for mapping the intricate structural details of this compound.
Heteronuclear Multiple Quantum Coherence (HMQC) , or its more modern counterpart the Heteronuclear Single Quantum Coherence (HSQC) experiment, is used to determine direct one-bond correlations between protons and the carbon atoms they are attached to. In the spectrum for this compound, this technique would unequivocally link each proton signal of the piperidine ring and the aromatic anthraquinone core to its corresponding carbon atom, greatly simplifying the assignment process.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons, regardless of whether they are connected through chemical bonds. This is crucial for determining the three-dimensional structure and preferred conformation of the molecule. For this compound, NOESY experiments would reveal key through-space correlations between the protons of the piperidine ring and the protons on the anthraquinone skeleton, particularly H-2 and H-8. The intensity of these NOE cross-peaks is related to the distance between the protons, allowing for a detailed conformational analysis of the piperidine ring relative to the planar anthraquinone system. nih.gov
Dynamic NMR studies can also provide information on conformational exchange processes. Due to the partial double bond character of the C(1)-N bond, rotation can be restricted, potentially leading to the observation of distinct signals for protons on the piperidine ring that are chemically equivalent on average but magnetically inequivalent on the NMR timescale. nih.gov Temperature-dependent NMR studies could be used to determine the energy barriers for such rotational processes.
Table 1: Expected ¹H and ¹³C NMR Correlations for this compound via HMQC Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. Actual values would be determined experimentally.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | HMQC Correlation |
|---|---|---|---|
| 2 | ~7.2-7.4 | ~126.5 | Present |
| 3 | ~7.6-7.8 | ~134.0 | Present |
| 4 | ~8.1-8.3 | ~126.0 | Present |
| 5 | ~8.2-8.4 | ~127.0 | Present |
| 6 | ~7.7-7.9 | ~134.5 | Present |
| 7 | ~7.7-7.9 | ~133.5 | Present |
| 8 | ~8.2-8.4 | ~127.0 | Present |
| 2', 6' (Piperidine) | ~3.0-3.2 | ~53.0 | Present |
| 3', 5' (Piperidine) | ~1.7-1.9 | ~26.0 | Present |
| 4' (Piperidine) | ~1.6-1.8 | ~24.0 | Present |
Solid-State NMR for Crystalline Forms
While solution NMR provides data on molecules in an isotropic environment, solid-state NMR (SSNMR) spectroscopy is a powerful tool for characterizing molecules in their crystalline or amorphous solid forms. nih.govnih.gov It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties.
For this compound, SSNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra of the solid material. rsc.orgresearchgate.net The chemical shifts observed in the solid state are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions like crystal packing and hydrogen bonding. Therefore, different polymorphs of this compound would yield distinct SSNMR spectra. nih.gov
Furthermore, advanced 2D SSNMR experiments can probe intermolecular proximities. For instance, ¹H-¹H double-quantum (DQ) MAS experiments can identify protons that are close in space due to crystal packing, providing crucial constraints for crystal structure determination. researchgate.net By combining SSNMR data with powder X-ray diffraction and computational methods like crystal structure prediction (CSP), a complete and validated model of the crystalline structure can be achieved. nih.gov SSNMR can also probe molecular dynamics in the solid state, such as ring flips or whole-molecule reorientations, over a wide range of timescales. nih.gov
Table 2: Solid-State NMR Parameters for Characterizing this compound Crystalline Forms
| NMR Parameter | Information Obtained | Relevant SSNMR Technique |
|---|---|---|
| Isotropic Chemical Shifts (¹³C, ¹H) | Number of crystallographically inequivalent molecules (Z'), molecular conformation. | CP/MAS, HPDEC |
| Chemical Shift Anisotropy (CSA) | Information on local symmetry and electronic structure. | Static or slow MAS experiments |
| Dipolar Couplings (e.g., ¹³C-¹H) | Internuclear distances and molecular geometry. | PISEMA, REDOR |
| Relaxation Times (T₁, T₁ρ) | Information on molecular dynamics and motion. | Inversion recovery experiments |
Mass Spectrometry (MS) for Molecular Characterization and Reaction Monitoring
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also instrumental in structural elucidation through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its measured mass. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₂₀H₁₉NO₂. The high accuracy of HRMS allows it to easily distinguish the target compound from other species with the same nominal mass but different elemental compositions. This capability is critical for confirming the identity of a newly synthesized compound and for assessing its purity.
Table 3: Theoretical Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉NO₂ |
| Monoisotopic Mass | 305.1416 g/mol |
| Theoretical m/z of Protonated Molecule [M+H]⁺ | 306.1489 |
| Theoretical m/z of Sodiated Molecule [M+Na]⁺ | 328.1308 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural analysis.
For this compound, the protonated molecule ([M+H]⁺, m/z 306.1) would be selected and subjected to collision-induced dissociation (CID). The fragmentation pathways for anthraquinone derivatives are well-documented and typically involve characteristic losses from the core structure and the substituent. nih.govpjsir.orgresearchgate.net
Key expected fragmentation steps include:
Sequential Loss of CO: The anthraquinone core is known to undergo sequential neutral losses of carbon monoxide (CO, 28 Da). The initial loss would produce a fluorenone-type ion. nih.gov
Cleavage of the Piperidine Ring: The piperidine ring can undergo several fragmentation reactions, including α-cleavage adjacent to the nitrogen atom or ring-opening reactions, leading to various smaller fragment ions.
Cleavage of the C-N Bond: The bond connecting the piperidine nitrogen to the anthraquinone C1 position can cleave, potentially with a hydrogen rearrangement, leading to the formation of an aminoanthraquinone ion (m/z 223) or an anthraquinone radical ion. nih.gov
By analyzing the masses of the product ions, a detailed fragmentation pathway can be proposed, confirming the connectivity of the piperidine substituent to the anthraquinone core. core.ac.uk
Table 4: Proposed Key Fragments in the MS/MS Spectrum of this compound ([M+H]⁺)
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
|---|---|---|
| 278.1182 | CO | Loss of first carbonyl group from anthraquinone core |
| 250.0870 | 2CO | Loss of both carbonyl groups from anthraquinone core |
| 223.0652 | C₅H₁₀ (Piperidine moiety) | Cleavage of C-N bond with H-rearrangement to form 1-aminoanthraquinone (B167232) ion |
| 195.0702 | C₅H₁₀ + CO | Loss of CO from the 1-aminoanthraquinone ion |
Time-Resolved Spectroscopic Investigations
Time-resolved spectroscopy is employed to study the dynamics of short-lived excited states and transient chemical species that are formed following the absorption of light. For a molecule like this compound, which contains both an electron-donating piperidine group and an electron-accepting anthraquinone core, photoexcitation can lead to interesting photophysical and photochemical processes, such as intramolecular charge transfer (ICT). ntu.edu.sgresearchgate.net
Techniques like femtosecond and nanosecond transient absorption spectroscopy can monitor the evolution of the molecule's excited states in real-time. ntu.edu.sg Upon excitation with a laser pulse, this compound is promoted to an excited singlet state. This state can then undergo several processes, including:
Fluorescence: Radiative decay back to the ground state.
Intersystem Crossing (ISC): Conversion to a longer-lived triplet state.
Intramolecular Charge Transfer (ICT): Formation of a charge-separated state, where electron density is transferred from the piperidine moiety to the anthraquinone core. This ICT state often has distinct spectral features and decay dynamics.
Photochemical Reactions: The excited state may undergo chemical reactions, such as proton transfer or electron transfer with the solvent or other solutes. researchgate.netrsc.org
By analyzing the transient absorption spectra at different time delays after the initial laser pulse, researchers can identify the different transient species formed, determine their lifetimes, and map out the pathways of energy dissipation and reaction. researchgate.net For aminoanthraquinones, the ICT process is a dominant deactivation channel and is highly sensitive to solvent polarity. researchgate.net Time-resolved studies on this compound would provide fundamental insights into its photostability and its potential use in applications like photoredox catalysis or molecular sensing.
Table 5: Potential Transient Species in Time-Resolved Studies of this compound
| Transient Species | Abbreviation | Formation/Decay Process | Typical Timescale |
|---|---|---|---|
| Excited Singlet State | S₁ | Forms upon photoexcitation; decays via fluorescence, ISC, or ICT. | Picoseconds (ps) to nanoseconds (ns) |
| Intramolecular Charge Transfer State | ICT | Forms from S₁; decays non-radiatively or via fluorescence. | Picoseconds (ps) to nanoseconds (ns) |
| Triplet State | T₁ | Forms from S₁ via intersystem crossing; decays via phosphorescence or reaction. | Nanoseconds (ns) to microseconds (µs) |
| Radical Cation/Anion | M⁺•/M⁻• | May form via photoinduced electron transfer with other molecules. | Variable, depends on environment |
X-ray Diffraction and Advanced Crystallography for Solid-State Structure Elucidation
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing fundamental information on molecular geometry, conformation, and intermolecular interactions.
Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's crystal structure. This technique involves directing X-rays at a single, well-ordered crystal and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions can be determined with high precision researchgate.net. For complex organic molecules like this compound, SC-XRD would provide definitive data on bond lengths, bond angles, and the conformation of the piperidine ring relative to the anthraquinone core.
As of this writing, a specific single-crystal X-ray structure for this compound has not been found in the reviewed scientific literature. However, studies on closely related anthraquinone derivatives demonstrate the power of this technique. For instance, the analysis of other 1-substituted anthraquinone dyes has revealed detailed information about their molecular packing and the role of intermolecular forces like hydrogen bonding in stabilizing the crystal lattice researchgate.netrigaku.com. Such information is critical for understanding the material's physical properties and for computational modeling.
Powder X-ray diffraction (PXRD) is a key analytical tool for characterizing polycrystalline materials. It is particularly important in the pharmaceutical and materials sciences for identifying different crystalline forms, or polymorphs, of a single compound rigaku.comcreative-biostructure.comrigaku.com. Polymorphs can have distinct physical properties, and PXRD provides a characteristic "fingerprint" for each crystalline phase creative-biostructure.commaastrichtuniversity.nl.
There are no specific studies in the surveyed literature detailing the investigation of polymorphism in this compound using PXRD. Polymorphism is a common phenomenon in organic molecules, and it is plausible that this compound could exist in multiple crystalline forms under different crystallization conditions. A systematic polymorphism screen, utilizing PXRD as the primary analytical method, would be necessary to identify and characterize any potential polymorphs of this compound. Such a study would involve analyzing samples crystallized from various solvents and at different temperatures, with each distinct PXRD pattern indicating a new polymorphic form rigaku.comresearchgate.net.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the detection and characterization of species with unpaired electrons, such as free radicals wikipedia.orgnih.gov. Photochemical or electrochemical processes involving electron transfer can generate radical ions, and EPR spectroscopy can provide detailed information about their electronic structure.
Direct EPR studies specifically on radical species derived from this compound are not available in the current literature. However, research on the radical cations of structurally similar α-aminoanthraquinones provides significant insight into what could be expected. For example, EPR and ENDOR (Electron Nuclear Double Resonance) spectroscopy on the radical cations of 1,4-diamino-9,10-anthraquinone and 1,4-bis(methylamino)-9,10-anthraquinone, generated by electrolytic oxidation, have been successfully performed rsc.org.
These studies have allowed for the measurement of isotropic hyperfine coupling constants (hcc) for the protons and nitrogen atoms. The magnitude of these constants reveals how the unpaired electron's spin density is distributed across the molecule rsc.org. For the aminoanthraquinone radical cations, the data indicates that the spin density is located on the anthraquinone moiety and that the radical exists in a non-protonated form rsc.org. By analogy, the radical cation of this compound would be expected to exhibit a characteristic EPR spectrum with hyperfine couplings to the nitrogen atom of the piperidine group and to the protons on both the piperidine and anthraquinone rings. The analysis of these couplings would provide a detailed map of the spin density distribution in this radical species.
| Compound | Hcc (N-H) | Hcc (Ring Protons) | Hcc (N-Alkyl Protons) |
|---|---|---|---|
| 1,4-Diamino-9,10-anthraquinone | 2.86 | 0.51, 1.85 | N/A |
| 1,4-Bis(methylamino)-9,10-anthraquinone | 3.50 | 0.50, 1.82 | 3.50 |
Computational and Theoretical Investigations of 1 Piperidinoanthraquinone
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's electronic distribution and energy. wikipedia.org These ab initio ("from first principles") and density functional theory approaches are crucial for understanding the intrinsic properties of 1-Piperidinoanthraquinone. wikipedia.orglibretexts.org
Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It is frequently used to determine the optimized ground-state geometry of molecules and to calculate key electronic properties. scielo.brnih.gov For this compound, DFT calculations, often using functionals like B3LYP, are instrumental in predicting its three-dimensional structure. researchgate.net
The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for characterizing the molecule's reactivity. scielo.br The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scielo.br A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these frontier orbitals can reveal the regions of the molecule most involved in electronic transitions and chemical reactions. researchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| $E_{HOMO}$ | ~ -6.2 eV | Indicates electron-donating capability. |
| $E_{LUMO}$ | ~ -2.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 3.7 eV | Relates to chemical reactivity and stability. scielo.br |
| Chemical Potential (μ) | ~ -4.35 eV | Describes charge transfer tendency in a reaction. scielo.br |
| Chemical Hardness (η) | ~ 1.85 eV | Measures resistance to change in electron distribution. scielo.br |
Note: The values in Table 1 are representative examples for substituted anthraquinone systems and serve to illustrate the types of parameters obtained from DFT calculations.
Ab initio quantum chemistry methods are a class of techniques that solve the electronic Schrödinger equation from first principles, without using empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Configuration Interaction (CI), and Coupled Cluster (CC), are built upon a systematic hierarchy of approximations, allowing for convergence toward the exact solution as the level of theory and basis set size increase. wikipedia.orglibretexts.org
While more computationally demanding than DFT, ab initio methods are essential for obtaining high-accuracy benchmark data for energies and molecular properties. libretexts.org For a molecule like this compound, post-Hartree-Fock methods could be used to:
Calculate a highly accurate ground-state energy.
Precisely determine molecular geometries and vibrational frequencies.
Validate the results obtained from more approximate methods like DFT.
The computational cost of these methods often restricts their application to smaller systems, but they remain the gold standard for accuracy in quantum chemical calculations. libretexts.org
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of electronic excited states. wikipedia.org It is a powerful tool for calculating vertical excitation energies, oscillator strengths, and absorption spectra, making it highly suitable for studying the photophysical characteristics of this compound. rsc.org
Research has shown that the longest wavelength absorption band of this compound is characterized as an intramolecular charge-transfer (CT) transition. royalsocietypublishing.org TD-DFT calculations can model this phenomenon by analyzing the molecular orbitals involved in the electronic excitation. researchgate.net For a CT transition, the calculation would typically show that the electron density moves from the electron-donating piperidino group (often associated with the HOMO) to the electron-accepting anthraquinone core (often associated with the LUMO) upon photoexcitation. researchgate.net TD-DFT is thus essential for interpreting experimental UV-Vis absorption spectra and understanding the nature of the excited states that govern the molecule's color and photochemical behavior. rsc.orgroyalsocietypublishing.org
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition Contribution | Character |
|---|---|---|---|---|---|
| S1 | 2.45 | 506 | 0.15 | HOMO → LUMO | Intramolecular Charge Transfer (CT) royalsocietypublishing.org |
| S2 | 3.10 | 400 | 0.08 | HOMO-1 → LUMO | π → π |
| S3 | 3.55 | 349 | 0.22 | HOMO → LUMO+1 | π → π |
Note: The data in Table 2 are representative values for illustrative purposes, demonstrating the type of output generated by TD-DFT calculations for analyzing electronic transitions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. bnl.gov By integrating Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. bnl.govmdpi.com
The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Experimental studies have revealed that the absorption spectrum of this compound is sensitive to solvent polarity. royalsocietypublishing.org MD simulations are an ideal tool for investigating these solvent effects at a molecular level.
By explicitly modeling the solvent molecules around the this compound solute, MD simulations can provide insights into:
The structure of the solvation shell around different parts of the molecule.
The nature and lifetime of specific solute-solvent interactions, such as hydrogen bonds.
The influence of solvent polarity on the stabilization of the ground and excited states, which can explain the observed solvatochromic shifts (changes in color with solvent). royalsocietypublishing.org
How the solvent affects the rate of chemical reactions by stabilizing or destabilizing the transition state. arxiv.org
These simulations are crucial for bridging the gap between theoretical calculations performed in a vacuum and experimental results obtained in solution.
This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the piperidine (B6355638) and anthraquinone moieties and the puckering of the piperidine ring itself. wikipedia.org The study of these different spatial arrangements (conformers or rotamers) and the energy associated with them is known as conformational analysis. wikipedia.orgauremn.org.br
MD simulations can be used to explore the conformational landscape of the molecule by simulating its dynamic motions. nih.gov These studies can:
Identify the most stable (lowest energy) conformers.
Determine the relative populations of different conformers at a given temperature.
Calculate the energy barriers for interconversion between conformers.
Understanding the conformational preferences is important, as different conformers can exhibit distinct chemical and physical properties. For this compound, the orientation of the piperidino group relative to the anthraquinone plane can affect its electronic properties and steric accessibility.
| Parameter | Description | Typical Findings |
|---|---|---|
| C-C-N-C Dihedral Angle | Rotation around the bond linking the piperidine and anthraquinone rings. | Identifies stable rotational isomers (rotamers). wikipedia.org |
| Piperidine Ring Puckering | Describes the chair, boat, or twist-boat conformation of the piperidine ring. | The chair conformation is typically the most stable. |
| Relative Gibbs Energies | Energy difference between various conformers. scielo.br | Determines the equilibrium population of each conformer. wikipedia.org |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net
For this compound, computational studies, typically employing DFT methods like B3LYP with a basis set such as 6-311G(d,p), are used to calculate these FMO energies. mdpi.comorientjchem.orgcamjol.info In molecules with similar structures, like other amino-substituted anthraquinones, the HOMO is generally localized over the electron-donating amino group and the adjacent aromatic ring, while the LUMO is distributed across the electron-withdrawing anthraquinone core, particularly the quinone moiety. researchgate.netajchem-a.com This distribution indicates that the primary electronic transition is a π → π* type, often with significant intramolecular charge transfer (ICT) character from the piperidine and phenyl ring to the anthraquinone system. sioc-journal.cn
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational analyses of related thiophene (B33073) sulfonamide and amino acid derivatives of quinones have shown that the introduction of different substituents can tune this energy gap, thereby modifying the molecule's reactivity. mdpi.comajchem-a.com The calculated FMO energies for this compound would be expected to fall in a range similar to those of other N-substituted anthraquinones.
Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations This table presents typical data ranges for FMO analysis of anthraquinone derivatives based on computational studies of analogous compounds.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 2.5 to 4.0 |
Reaction Pathway Modeling and Transition State Identification
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and determining the most favorable reaction pathways. chemistryresearches.ir For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations are employed to map out the potential energy surface. pku.edu.cnrsc.org
For instance, the synthesis of aminoanthraquinones can occur through various routes, such as nucleophilic substitution or amination reactions. mdpi.commdpi.com Theoretical modeling of these processes involves:
Geometry Optimization: Calculating the minimum energy structures of reactants, products, and any proposed intermediates.
Transition State (TS) Searching: Locating the saddle point on the potential energy surface that connects reactants (or intermediates) to products. This is a critical step, as the energy of the TS (the activation energy) determines the reaction rate. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often used.
Frequency Calculations: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real frequencies, whereas a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
Studies on related systems, such as the competition between Imino Diels-Alder and ene-type cyclization in aminoanthraquinones, have demonstrated how DFT can reveal the subtle factors that control reaction outcomes. pku.edu.cn Theoretical calculations showed that the presence or absence of an acid catalyst could switch the reaction from a low-energy Diels-Alder pathway to an ene-type cyclization by altering the nature of the imine intermediate. pku.edu.cn Similarly, kinetic models have been developed for the ammonolysis of 1-nitroanthraquinone (B1630840) to understand the reaction behavior under different conditions. mdpi.com A theoretical investigation into the reaction of various reagents in the presence of 1-aminoanthraquinone (B167232) has also been used to propose a logical mechanism and predict the most favorable reaction path. chemistryresearches.ir These approaches are directly applicable to modeling reactions of this compound.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which serves to both interpret experimental results and validate the computational models themselves. For this compound, key spectroscopic techniques like UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be simulated.
UV-Visible Spectroscopy: The prediction of electronic absorption spectra is most commonly performed using Time-Dependent Density Functional Theory (TD-DFT). numberanalytics.comfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. sioc-journal.cn The output provides the excitation wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. gaussian.com For anthraquinone derivatives, functionals like B3LYP and PBE0 have been shown to predict electronic properties with good accuracy when compared to experimental data. researchgate.net Comparisons of different computational methods have found that while TD-DFT is robust, other methods like PM5/RPA can also yield reasonable agreement for sterically hindered anthraquinone dyes. nii.ac.jp For example, a study on the excited state of 2-piperidinoanthraquinone (B86778), an isomer, used transient absorption spectroscopy to identify hydrogen-bonded excited states, providing valuable experimental data that computational models aim to replicate. acs.org
Vibrational and NMR Spectroscopy: DFT calculations are also used to predict vibrational (IR and Raman) spectra and NMR chemical shifts. After optimizing the molecule's ground-state geometry, frequency calculations yield the harmonic vibrational frequencies, which can be compared to experimental IR spectra. nih.govchemrxiv.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculated spectra are often scaled by an empirical factor to improve agreement with experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity. orientjchem.org
The comparison between predicted and experimental data is crucial. A good correlation validates the chosen level of theory and allows for confident assignment of experimental spectral features. Discrepancies, on the other hand, can point to complex phenomena not captured by the model, such as strong solvent effects or vibronic coupling, prompting further investigation. researchgate.net
Table 2: Comparison of Predicted and Experimental Spectroscopic Data for Anthraquinone Analogs This table illustrates the typical agreement between computational predictions (using TD-DFT) and experimental measurements for the main absorption band (λmax) of amino-substituted anthraquinones.
| Compound | Computational Method | Predicted λmax (nm) | Experimental λmax (nm) | Reference |
| 1-Aminoanthraquinone | TD-DFT/B3LYP | ~480-500 | ~485 | researchgate.netnii.ac.jp |
| 1,4-Diaminoanthraquinone | TD-DFT/B3LYP | ~590-610 | ~590 | researchgate.net |
| 2-Piperidinoanthraquinone | (Not explicitly calculated) | - | ~490-520 (in various solvents) | acs.org |
Photochemical and Photophysical Mechanisms of 1 Piperidinoanthraquinone
Excited State Dynamics and Energy Dissipation Pathways
Upon absorption of light, 1-piperidinoanthraquinone is promoted to an electronically excited state. The subsequent de-excitation pathways determine the molecule's photochemical behavior.
The nature of the lowest excited states, whether singlet or triplet, is fundamental to the photochemistry of this compound. A singlet state is characterized by all electron spins being paired, while a triplet state has two unpaired electrons with parallel spins. libretexts.orguomustansiriyah.edu.iq This difference in spin multiplicity significantly influences the lifetime and reactivity of the excited state. libretexts.orguomustansiriyah.edu.iq
In contrast to many anthraquinone (B42736) derivatives where the lowest excited singlet state is of nπ* character, the longest wavelength absorption band of this compound is identified as intramolecular charge-transfer (CT) in nature. royalsocietypublishing.orgacs.org This indicates that its lowest excited singlet (S₁) and triplet (T₁) states possess a charge-transfer character. acs.org The transition from the ground state to an excited singlet state is a spin-allowed process and therefore occurs readily upon light absorption. Subsequent transition from the excited singlet state to an excited triplet state, known as intersystem crossing, is a spin-forbidden process but can be facilitated by factors such as strong spin-orbit coupling. libretexts.orguomustansiriyah.edu.iqcase.edu
Studies using nanosecond laser photolysis at 77 K have provided insights into the transient species formed upon excitation. For this compound in an EPA (ether-isopentane-alcohol) matrix, two distinct transient absorption bands are observed. acs.org The initial band, appearing at the end of the pulse excitation, is attributed to the lowest excited singlet state, which then evolves into a second species within 50 nanoseconds. acs.org However, no transient absorptions characteristic of a triplet state are directly observed, suggesting that other processes from the singlet state may be more rapid. acs.org The triplet states of other related aminoanthraquinones have been characterized using pulse radiolysis, revealing their triplet-triplet absorption spectra and energy levels. researchgate.net
Table 1: Excited State Properties of this compound and Related Compounds
| Compound | Lowest Excited State Character | Observed Transient Species | Notes |
| This compound | Intramolecular Charge-Transfer (CT) royalsocietypublishing.orgacs.org | Excited singlet state, N-ylide acs.org | No direct observation of triplet state absorption. acs.org |
| 2-Piperidinoanthraquinone (B86778) | Intramolecular Charge-Transfer (CT) royalsocietypublishing.org | Excited CT state, semiquinone radical anion royalsocietypublishing.org | Photoreduction proceeds via the upper excited T₂(³nπ*) state. oup.com |
| 1-Aminoanthraquinone (B167232) | Intramolecular Charge-Transfer (ICT) mdpi.com | Excited singlet state, Twisted ICT (TICT) state mdpi.com | Ultrafast ICT dynamics observed. mdpi.com |
This table summarizes the character of the lowest excited state and the transient species observed for this compound and related compounds based on spectroscopic studies.
Intramolecular charge transfer (ICT) is a fundamental process in molecules containing electron-donating and electron-accepting moieties. ossila.com Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a significant redistribution of charge within the molecule. ossila.com In this compound, the piperidino group acts as the electron donor and the anthraquinone core serves as the electron acceptor.
The absorption spectra of this compound in various solvents confirm that the lowest energy electronic transition is of the ICT type. royalsocietypublishing.org This process leads to the formation of an excited state with a large dipole moment, which is stabilized in polar solvents. researchgate.net The efficiency and dynamics of the ICT process can be influenced by the solvent polarity and the specific geometry of the molecule. researchgate.netnih.gov
For this compound, subpicosecond and nanosecond laser photolysis studies suggest that the lowest excited singlet state undergoes a rapid intramolecular proton transfer to form an N-ylide compound. acs.org This process competes with other de-excitation pathways, such as intersystem crossing to the triplet state. The lifetime of the initial excited singlet state is very short, on the order of 0.5 to 2.0 picoseconds. acs.org The formation of the ICT state is a crucial step that precedes the subsequent chemical reactions of the excited molecule. rsc.org
Photoreduction Mechanisms of the Anthraquinone Chromophore
The anthraquinone core of this compound is susceptible to photoreduction, a process that involves the gain of electrons or hydrogen atoms. This reactivity is highly dependent on the nature of the excited state and the presence of suitable electron or hydrogen donors.
One of the primary mechanisms for the photoreduction of anthraquinone derivatives is hydrogen abstraction from a suitable donor molecule. researchgate.net In this process, the excited anthraquinone molecule, typically in its triplet state, abstracts a hydrogen atom from the solvent or another substrate, leading to the formation of a semiquinone radical. researchgate.net
For the unprotonated form of this compound in alkaline solutions, photoreduction occurs through a conventional hydrogen abstraction mechanism. royalsocietypublishing.orgresearchgate.net The excited molecule abstracts a hydrogen atom, likely from the solvent, to form a semiquinone radical anion. royalsocietypublishing.org Two of these radical anions can then combine to form the corresponding dianion. royalsocietypublishing.orgresearchgate.net This pathway is characteristic of anthraquinone derivatives where the lowest excited state has significant nπ* character, which is known to be reactive in hydrogen abstraction. researchgate.net
An alternative pathway for photoreduction is through direct electron transfer from a donor molecule to the excited anthraquinone. edinst.com This mechanism is particularly relevant for anthraquinone derivatives with low-lying charge-transfer excited states. rsc.org
In the case of 2-piperidinoanthraquinone, photoreduction in alkaline alcoholic solutions proceeds via an electron transfer process from hydroxide (B78521) or alkoxide ions to the photoexcited charge-transfer state of the quinone. royalsocietypublishing.orgrsc.org This results in the formation of a semiquinone radical anion as the final product. royalsocietypublishing.org While direct evidence for this compound undergoing this specific electron transfer mechanism from hydroxide is less pronounced in some studies, the charge-transfer nature of its excited state suggests that electron transfer from suitable donors is a plausible photoreduction pathway. royalsocietypublishing.org
Photosensitization Mechanisms in Model Systems
Photosensitization is a process where a molecule, the photosensitizer, absorbs light and then transfers the absorbed energy to another molecule, which then undergoes a chemical reaction. wikipedia.org this compound can act as a photosensitizer, initiating chemical changes in other molecules.
Upon absorption of light, the photosensitizer is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. wikipedia.orgazom.com This excited triplet state can then interact with other molecules in two primary ways, known as Type I and Type II mechanisms.
In a Type I mechanism, the photosensitizer in its triplet state directly interacts with a substrate molecule, often by abstracting a hydrogen atom or an electron, leading to the formation of radicals. msdvetmanual.com In a Type II mechanism, the excited photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). azom.comnii.ac.jp This singlet oxygen can then go on to oxidize various substrates.
Studies on the phototendering of nylon by piperidinoanthraquinones suggest that these compounds can initiate photodegradation through photosensitized processes. The specific mechanism, whether Type I or Type II, would depend on the reaction conditions, including the presence of oxygen and the nature of the substrate. The ability of this compound to populate an excited state with a sufficiently long lifetime is a prerequisite for it to act as an effective photosensitizer.
Singlet Oxygen Generation and Quenching Studies
The photochemistry of this compound involves its ability to act as a photosensitizer, a process that can potentially lead to the generation of singlet oxygen (¹O₂). nih.gov Photosensitization is a process where a molecule, upon absorbing light, transfers its excess energy to another molecule, such as ground-state triplet oxygen, exciting it to the highly reactive singlet state. royalsocietypublishing.org The efficiency of this process is described by the singlet oxygen quantum yield (ΦΔ), which is the ratio of singlet oxygen molecules generated to the number of photons absorbed by the sensitizer. researchgate.net
For anthraquinone derivatives, the nature of the lowest excited state is crucial in determining the photosensitizing pathway. d-nb.info In the case of this compound, the dominant photochemical pathway, particularly in anaerobic or alkaline conditions, is often photoreduction rather than efficient singlet oxygen generation. nih.govd-nb.info This photoreduction process can compete with the energy transfer to molecular oxygen. nih.gov For instance, studies on nylon films containing this compound have shown that it undergoes a reversible photoreduction process under anaerobic conditions, which is suppressed by the presence of oxygen. nih.govresearchgate.net This suggests a competition between electron/hydrogen abstraction by the excited dye and energy transfer to oxygen.
While methods for determining singlet oxygen quantum yields, such as using chemical quenchers like 1,3-diphenylisobenzofuran (B146845) or direct measurement of ¹O₂ phosphorescence, are well-established, specific ΦΔ values for this compound are not prominently available in the reviewed literature. rsc.orgarxiv.org The high efficiency of other deactivation pathways, such as photoreduction, may account for a potentially low singlet oxygen quantum yield.
Radical Formation and Trapping in Photochemical Reactions
A central feature of the photochemistry of this compound is the formation of radical species upon irradiation. In its unprotonated form, the photo-excited molecule readily participates in photoreduction reactions. d-nb.info This process typically occurs through the abstraction of a hydrogen atom from the solvent or another hydrogen donor, leading to the formation of a semiquinone radical anion. d-nb.infonih.gov Alternatively, in certain environments like alkaline solutions, the photoreduction can proceed via an electron transfer process. d-nb.info
The general mechanism for the unprotonated form in alkaline solution is:
Excitation of the this compound (D) to its excited state (D*).
Hydrogen abstraction by the excited dye from a suitable donor (RH) to form the semiquinone radical anion (DH•) and a substrate radical (R•).
Combination of two semiquinone radical anions to form the corresponding dianion (D²⁻), which can then be protonated to the hydroquinone (B1673460), a stable, often colorless, product. d-nb.info
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and identifying short-lived free radicals. rsustnjogat.org To overcome the challenge of the short half-life of many radical intermediates, a method known as spin trapping is employed. rsustnjogat.org This technique involves using a "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or phenyl N-t-butylnitrone (PBN), which reacts with the transient radical to form a more stable paramagnetic spin adduct. rsustnjogat.org The resulting spin adduct has a characteristic EPR spectrum from which the identity of the original, short-lived radical can be inferred based on its unique hyperfine coupling constants. rsustnjogat.org While the formation of semiquinone radicals from this compound is well-established, specific studies employing EPR spin trapping to characterize these intermediates were not detailed in the surveyed literature.
Influence of Environmental Factors on Photophysical Behavior
Solvent Polarity and Protonation Effects
The photophysical and photochemical behavior of this compound is profoundly influenced by its immediate chemical environment, particularly solvent polarity and protonation state. d-nb.info
In its neutral, unprotonated form, the longest-wavelength absorption band of this compound in a variety of solvents is characterized as an intramolecular charge-transfer (CT) band. d-nb.info This transition involves the movement of electron density from the electron-donating piperidino group to the electron-accepting anthraquinone core upon photoexcitation. As solvent polarity increases, this CT band typically shows a bathochromic (red) shift, indicating a greater stabilization of the more polar excited state relative to the ground state.
Protonation of the piperidino nitrogen atom induces a dramatic change in the electronic structure and, consequently, the absorption spectrum. d-nb.info Upon protonation, the longest-wavelength absorption band is no longer a CT band but instead acquires n→π* character. nih.govd-nb.info This n→π* transition involves the excitation of a non-bonding electron from a carbonyl oxygen to an antibonding π* orbital of the quinone system. This fundamental change from a CT to an n→π* excited state is accompanied by a marked difference in photochemical reactivity, with the n→π* state generally being more reactive in hydrogen abstraction reactions. d-nb.info
| Condition | Solvent/Medium | Lowest Energy Transition Type | Effect on Absorption Spectrum |
|---|---|---|---|
| Unprotonated | Non-polar (e.g., Cyclohexane) | Intramolecular Charge-Transfer (CT) | Absorption at shorter wavelengths compared to polar solvents. |
| Unprotonated | Polar Aprotic (e.g., Acetonitrile) | Intramolecular Charge-Transfer (CT) | Bathochromic (red) shift of the CT band. |
| Unprotonated | Polar Protic (e.g., Ethanol) | Intramolecular Charge-Transfer (CT) | Significant bathochromic (red) shift due to polarity and hydrogen bonding. |
| Protonated | Acidic Media | n→π | Appearance of a new, weaker band at longer wavelengths characteristic of n→π transitions. d-nb.info |
Temperature and Viscosity Dependence
The photophysical properties of molecules with charge-transfer characteristics, such as this compound, are often sensitive to environmental temperature and viscosity. These parameters can influence the rates of both radiative (fluorescence) and non-radiative decay pathways.
Temperature: An increase in temperature generally leads to a decrease in fluorescence quantum yield due to the enhanced efficiency of non-radiative decay processes, such as internal conversion and intersystem crossing, which are thermally activated. However, for molecules that can form a Twisted Intramolecular Charge Transfer (TICT) state, an increase in temperature can sometimes lead to an increase in fluorescence intensity by activating more vibrational bands in the excited state, thereby boosting the probability of radiative transitions. d-nb.info While specific temperature-dependence studies for this compound were not found, the general principle is that temperature affects the equilibrium between different excited state conformers and their respective decay rates. d-nb.info
Viscosity: The viscosity of the solvent medium can significantly impact the photophysics of molecules that undergo conformational changes in the excited state. For molecular rotors or molecules forming TICT states, an increase in solvent viscosity restricts large-amplitude molecular motions, such as the twisting of the piperidino group relative to the anthraquinone plane. This restriction hinders the formation of non-emissive or weakly emissive TICT states, thus closing a major non-radiative decay channel. As a result, an increase in viscosity typically leads to a significant enhancement of the fluorescence quantum yield and a longer fluorescence lifetime. This phenomenon is the basis for using such molecules as fluorescent probes for microviscosity.
Photostability and Photodegradation Mechanisms in Research Contexts
The photostability of this compound is a critical factor in research and technological applications, and its degradation is closely linked to its primary photochemical reaction pathways. The main mechanism of photodegradation, particularly under anaerobic conditions, is photoreduction. nih.gov
Upon excitation, the dye can abstract hydrogen atoms or electrons from its environment (e.g., solvent, polymer matrix) to form a semiquinone radical. d-nb.info This radical can then undergo further reactions, such as disproportionation, to yield the corresponding hydroquinone. nih.gov The hydroquinone is a reduced and typically colorless or pale-yellow species, and its formation corresponds to the fading of the dye.
Research has shown that this photodegradation pathway is highly dependent on the environment. For example, in studies with this compound in nylon films, photodegradation was more rapid under anaerobic conditions. nih.gov Upon reintroduction of oxygen, a partial recovery of the color was observed, indicating that the initial photoreduction step is, to some extent, reversible. nih.govresearchgate.net Oxygen can intercept the reduced dye species and re-oxidize them back to the original quinone form, thus inhibiting fading. However, oxygen can also participate in photo-oxidation reactions, which represent an alternative degradation pathway.
The quantum yield of photodegradation (Φr), a measure of the efficiency of the fading process, is influenced by the structure of the dye and the medium. For related dye classes, these quantum yields can be very low, on the order of 10⁻⁴ to 10⁻⁶, indicating a relatively high photostability under certain conditions. The stability of anthraquinone dyes is generally enhanced by electron-donating substituents like the piperidino group, which favors the less reactive charge-transfer excited state over the more photoreactive n→π* state. d-nb.info
Electrochemical Behavior and Redox Processes of 1 Piperidinoanthraquinone
Cyclic Voltammetry and Electrochemical Characterization
Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of 1-piperidinoanthraquinone. asdlib.org This method provides significant insight into the potentials at which the compound is oxidized or reduced and the stability of the resulting species. ossila.com The electrochemical response of the anthraquinone (B42736) core is typically characterized by two sequential one-electron reduction processes.
In aprotic solvents, the electrochemical reduction of anthraquinone derivatives generally proceeds through two distinct and reversible one-electron transfer steps. researchgate.netsemanticscholar.org The first reduction (Eq. 1) generates a stable semiquinone radical anion (AQ•⁻), and the second reduction (Eq. 2) produces the quinone dianion (AQ²⁻).
(1) AQ + e⁻ ⇌ AQ•⁻ (E¹red) (2) AQ•⁻ + e⁻ ⇌ AQ²⁻ (E²red)
The presence of the electron-donating piperidino group at the C1 position influences the electron density of the anthraquinone system, which in turn affects the reduction potentials. Studies on substituted piperidine (B6355638) anthraquinones show that these potentials are sensitive to the molecular structure and the experimental conditions. dntb.gov.ua For instance, the reduction processes for di-substituted piperidine anthraquinones have been investigated, revealing complex behaviors influenced by protonation. dntb.gov.ua
The initial reduction to the semiquinone radical anion is a key step. The stability of this radical anion is crucial for observing two separate reduction waves. rsc.org In many organic solvents, this intermediate is sufficiently stable to be observed on the time scale of a cyclic voltammetry experiment. electrochemsci.org
Table 1: Illustrative Redox Potentials for Anthraquinone Derivatives This table presents typical reduction potential ranges for anthraquinone systems to provide context. Specific values for this compound can vary based on the solvent and electrolyte used.
| Redox Couple | Typical Potential Range (V vs. Ag/AgCl in aprotic media) | Description |
| AQ / AQ•⁻ | -0.7 to -1.0 V | First one-electron reduction to the semiquinone radical anion. |
| AQ•⁻ / AQ²⁻ | -1.2 to -1.6 V | Second one-electron reduction to the dianion. |
Note: These are generalized values. Actual potentials depend on the specific anthraquinone derivative, solvent, and electrolyte.
The anodic oxidation of this compound is less commonly studied than its reduction. Oxidation processes in such molecules can be complex and are often irreversible. rsc.org The oxidation may not involve the quinone moiety directly but rather the electron-rich piperidino substituent or the aromatic rings at higher potentials. beilstein-journals.org
The oxidation of the tertiary amine within the piperidino group can lead to the formation of a radical cation. beilstein-journals.org This process is typically irreversible and occurs at a significantly positive potential. The specific potential for the anodic oxidation of this compound would be highly dependent on the electrode material and solvent system, as these factors influence the kinetics and mechanism of the oxidation reaction. aps.orgescholarship.org
Mechanistic Studies of Electrochemical Reduction and Oxidation
The mechanisms of the redox processes of this compound are intricately linked to factors such as the availability of protons and the intrinsic stability of the charged intermediates.
Protonation plays a critical role in the electrochemical behavior of quinones. scielo.org.mx The tertiary amine of the piperidino group can be protonated in acidic media. This protonation has a profound effect on the electronic properties of the molecule and its redox pathways. dntb.gov.uaroyalsocietypublishing.org Protonation of the piperidino nitrogen can alter the electron-donating character of the substituent, thereby shifting the reduction potentials. researchgate.net
In aprotic solvents with low proton availability, the reduction typically follows the two-step electron transfer mechanism. scielo.org.mx However, in the presence of proton donors (like water or acids), the mechanism can change significantly. The reduced species (AQ•⁻ and AQ²⁻) are basic and can be protonated. This leads to a series of coupled electron and proton transfer steps, often referred to as a "square scheme". scielo.org.mx
For example, in acidic aqueous solutions, many anthraquinones undergo a single, pH-dependent, two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460) (H₂AQ). semanticscholar.orgelectrochemsci.org
AQ + 2e⁻ + 2H⁺ ⇌ H₂AQ
Studies on related piperidinoanthraquinones have highlighted unusual behavior upon protonation, suggesting that the interplay between the redox state of the quinone and the protonation state of the piperidine moiety is complex. dntb.gov.uaroyalsocietypublishing.org This coupling between proton and electron transfer is a key feature of its redox chemistry. nih.gov
The reduction of this compound initiates with the formation of its semiquinone radical anion. royalsocietypublishing.org This species is a type of nitrogen-containing aromatic radical anion. nih.gov The stability of this radical is paramount for the reversibility of the first redox couple. In aprotic, deoxygenated solvents, the semiquinone radical anion of many anthraquinone derivatives can be stable for extended periods.
Conversely, anodic oxidation leads to the formation of a radical cation. wikipedia.org For this compound, this would likely be centered on the amine nitrogen of the piperidino group. beilstein-journals.org Radical cations are often highly reactive intermediates that may undergo subsequent chemical reactions, such as deprotonation or fragmentation, making the oxidation process irreversible.
Electrochemistry in Different Solvent Systems and Electrolytes
The choice of solvent and supporting electrolyte has a dramatic impact on the electrochemical behavior of this compound, primarily by influencing the stability of the charged species and the kinetics of proton transfer. nih.govhzdr.de
Aprotic Solvents: In solvents like dimethylformamide (DMF), acetonitrile (B52724) (ACN), or dimethyl sulfoxide (B87167) (DMSO), which have low proton availability, the radical anion and dianion are relatively stable. electrochemsci.org This allows for the observation of two distinct, often reversible, one-electron reduction waves in cyclic voltammetry. researchgate.net
Protic Solvents: In protic solvents such as water or ethanol, the highly basic radical anion and dianion are rapidly protonated. semanticscholar.org This typically leads to a single, broad, irreversible, or quasi-reversible two-electron reduction wave at a potential that is dependent on the pH of the solution. researchgate.net
Electrolyte Effects: The nature and concentration of the supporting electrolyte can also influence the redox potentials and the separation between the two reduction waves. The electrolyte cation can form ion pairs with the generated radical anion and dianion. The strength of this ion pairing affects the stability of the reduced species and thus their reduction potentials. For instance, smaller, more charge-dense cations (like Li⁺) will interact more strongly than larger cations (like tetra-n-butylammonium, TBA⁺), leading to shifts in the observed potentials. hzdr.denih.gov
Spectroelectrochemistry for Coupled Optical and Electrochemical Analysis
Spectroelectrochemistry is a powerful analytical technique that provides simultaneous electrochemical and spectroscopic information, enabling a direct correlation between the redox state of a molecule and its optical properties. In the study of this compound, this method is invaluable for elucidating the structural and electronic changes that occur during redox processes. By employing techniques such as UV-Vis spectroelectrochemistry, researchers can monitor the changes in the absorption spectrum of the molecule as a function of the applied electrode potential. ossila.comualberta.ca This allows for the identification and characterization of transient intermediates, such as radical anions and dianions, that are formed during the electrochemical reduction of the quinone moiety.
The experimental setup for spectroelectrochemistry typically involves a thin-layer cell equipped with an optically transparent electrode (OTE), such as indium tin oxide (ITO) coated glass or a gold minigrid. researchgate.netsemanticscholar.org This cell is placed in the light path of a spectrophotometer, allowing for the continuous recording of spectra while a potential is applied and swept by a potentiostat. als-japan.com
For this compound, the application of a negative potential initiates the reduction of the anthraquinone core. The initial, neutral form of this compound in solution typically exhibits a distinct color and a characteristic absorption spectrum, which is influenced by an intramolecular charge-transfer (CT) transition from the piperidino group to the anthraquinone system. researchgate.net
As the potential is scanned towards the first reduction wave, a one-electron transfer occurs, leading to the formation of the corresponding semiquinone radical anion. This process is accompanied by significant changes in the UV-Vis spectrum. New absorption bands, characteristic of the radical anion, appear and grow in intensity at the expense of the bands corresponding to the neutral molecule. researchgate.net The generation of this species can be precisely monitored, and its absorption maxima can be recorded.
Upon applying a more negative potential corresponding to the second reduction process, a further electron is added to form the dianion. This transformation again results in a new set of absorption bands in the spectrum. The spectral data obtained at different potentials can be compiled to create a detailed map of the electronic transitions associated with each redox state.
The environment, particularly the presence of protons, significantly affects the spectroelectrochemical behavior. In acidic media, protonation of the piperidino nitrogen or the carbonyl groups can occur, altering the electronic structure and, consequently, the absorption spectra of both the neutral molecule and its reduced forms. researchgate.net Studies have investigated the absorption spectra for both unprotonated and protonated forms of the semiquinones derived from piperidinoanthraquinones. researchgate.net
The following table summarizes the key species involved in the redox process of this compound and the type of optical data that spectroelectrochemistry provides.
| Species | Description | Spectroelectrochemical Observation |
| P-AQ | Neutral this compound | Initial absorption spectrum, characterized by intramolecular charge-transfer bands. |
| P-AQ•⁻ | Semiquinone Radical Anion | Appearance of new absorption bands upon one-electron reduction. |
| P-AQ²⁻ | Dianion | Formation of distinct absorption bands at more negative potentials, corresponding to the two-electron reduced species. |
| [P-AQ]H⁺ | Protonated Neutral Species | Shift in absorption bands compared to the neutral, unprotonated form. |
| [P-AQ•⁻]H⁺ | Protonated Semiquinone | Specific absorption spectrum that differs from the unprotonated radical anion. |
Structure Reactivity and Structure Property Relationship Srpr Studies of 1 Piperidinoanthraquinone Derivatives
Design and Synthesis of Strategically Modified Analogues
The foundation of SRPR studies lies in the ability to synthesize a library of strategically modified analogues. The synthesis of 1-piperidinoanthraquinone derivatives typically involves nucleophilic substitution reactions where a leaving group on the anthraquinone (B42736) core, such as a halogen or a sulfonate group, is displaced by piperidine (B6355638). A common precursor is 1-chloroanthraquinone (B52148) or 1-fluoroanthraquinone, which reacts with piperidine, often in a high-boiling point solvent or in the presence of a catalyst.
Strategic modifications are introduced to systematically probe the effects of structure on properties. These modifications can be categorized as follows:
Substitution on the Anthraquinone Nucleus: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the anthraquinone skeleton allows for the fine-tuning of the electronic properties of the π-system.
Modification of the Piperidine Ring: Attaching substituents to the piperidine ring can modulate both electronic properties and, more significantly, introduce steric hindrance.
Complex Conjugated Systems: More advanced synthetic strategies involve creating elaborate donor-acceptor molecules. For instance, multi-step procedures involving Stille and Sonagashira coupling reactions have been used to link ferrocene (B1249389) (a donor) to an anthraquinone acceptor (the core structure), creating complex systems sensitive to external stimuli like protonation. researchgate.net
For example, the synthesis of 1-(diethylamino)anthraquinone, an analogue with a different N-alkyl substituent, provides insight into how the electronic and steric profile of the donor group can be altered. researchgate.net Similarly, amination of 1,4-dihydroxyanthraquinone derivatives using an amine (like butylamine) in the presence of a catalyst such as diacetoxyiodobenzene (B1259982) represents another route to strategically modified aminoanthraquinones. mdpi.com These synthetic approaches provide access to a range of derivatives essential for systematic SRPR investigations.
Systematic Investigation of Substituent Effects
Electronic Effects on Photophysical Properties
The photophysical properties of this compound are dominated by an intense, visible-region absorption band corresponding to an intramolecular charge-transfer (CT) transition. royalsocietypublishing.org This transition involves the transfer of electron density from the nitrogen lone pair of the piperidino group (the donor) to the anthraquinone π-system (the acceptor). The energy and intensity of this CT band are highly sensitive to electronic perturbations.
Studies on a series of 1-aminoanthraquinones demonstrate that increasing the electron-donating ability of the amino substituent—by replacing hydrogen atoms with alkyl groups (e.g., moving from 1-amino to 1-ethylamino to 1-diethylamino)—causes a bathochromic (red) shift in the CT absorption maximum. researchgate.net This is because stronger electron-donating groups raise the energy of the highest occupied molecular orbital (HOMO), which is localized on the donor group, thereby decreasing the HOMO-LUMO energy gap. researchgate.net
A profound electronic effect is observed upon protonation. When the piperidino nitrogen is protonated in an acidic medium, its electron-donating character is completely nullified. This causes the disappearance of the CT band and a dramatic change in the absorption spectrum, with the longest wavelength absorption becoming a weak nπ* transition, similar to unsubstituted anthraquinone. royalsocietypublishing.org This shift from a CT to an nπ* lowest excited state fundamentally alters the molecule's photochemical reactivity. royalsocietypublishing.org
Table 1: Effect of N-Alkylation on the Photophysical and Electrochemical Properties of 1-Aminoanthraquinone (B167232) Derivatives in Acetonitrile (B52724) This table illustrates the electronic effect of substituents on the amino group, which serves as a model for the piperidino moiety.
| Compound | Absorption λmax (nm) | First Reduction Potential (V vs. Fc/Fc+) | Basicity (pKa) |
|---|---|---|---|
| 1-Aminoanthraquinone | 483 | -1.63 | 7.31 |
| 1-(Ethylamino)anthraquinone | 504 | -1.70 | 7.68 |
| 1-(Diethylamino)anthraquinone | 519 | -1.81 | 8.06 |
Steric Effects on Conformation and Reactivity
Steric effects primarily influence the conformation of this compound derivatives by affecting the planarity of the molecule. acs.org For maximum CT character and π-electron delocalization, the piperidine ring should be coplanar with the anthraquinone nucleus, allowing for optimal overlap of the nitrogen lone-pair orbital with the aromatic system.
However, significant steric hindrance exists between the hydrogens on the piperidine ring (at the 2' and 6' positions) and the peri-carbonyl oxygen of the anthraquinone. This forces the piperidine group to twist out of the plane. The introduction of bulky substituents, either on the piperidine ring or at the 2-position of the anthraquinone, would exacerbate this steric clash, leading to a larger dihedral angle.
This twisting has direct photophysical consequences:
Hypsochromic Shift: As the piperidine ring twists, the orbital overlap between the donor nitrogen and the acceptor π-system decreases. This destabilizes the ground state to a lesser extent than the excited state, increasing the energy of the CT transition and causing a hypsochromic (blue) shift in the absorption spectrum.
Altered Reactivity: The conformation can influence reactivity. For instance, in 1-(diethylamino)anthraquinone, the bulky ethyl groups not only increase electron donation but also introduce steric strain. This steric hindrance can affect how the molecule interacts with other reagents or how its reduced forms behave, leading to different electrochemical mechanisms compared to less hindered analogues. researchgate.net
Correlations between Molecular Structure and Mechanistic Pathways
A clear correlation exists between the molecular structure of piperidinoanthraquinones and their photochemical reaction pathways. Early studies proposed that photoreduction of 2-piperidinoanthraquinone (B86778) by hydroxide (B78521) or alkoxide ions proceeded from the lowest excited CT state. royalsocietypublishing.org However, subsequent, more detailed investigations revealed a more complex picture.
It was demonstrated for 2-piperidinoanthraquinone that photoreduction does not proceed upon irradiation into the visible CT band (>420 nm). oup.comresearchgate.net Instead, the reaction is only efficient upon irradiation at shorter wavelengths (e.g., 365 nm), which populates an upper-level excited nπ* triplet state (T₂(nπ)). oup.com The reaction is retarded by triplet quenchers, confirming the involvement of a triplet state. oup.comresearchgate.net This indicates that the molecular structure dictates a specific energy level hierarchy where the lowest CT triplet state is unreactive, while a higher-energy nπ triplet state is the chemically active species. oup.com This mechanism was also observed for this compound. oup.com
The mechanism of photoreduction also depends on the substitution pattern. Unprotonated this compound undergoes photoreduction in alkaline solutions via a conventional hydrogen abstraction mechanism. royalsocietypublishing.org In contrast, 2-piperidinoanthraquinone is photoreduced via an electron transfer process from hydroxide ions to its photo-excited state. royalsocietypublishing.org
Electrochemical pathways are also strongly correlated with structure. The electroreduction of 1-aminoanthraquinone and 1-(ethylamino)anthraquinone in acetonitrile follows a straightforward two-step, one-electron (EE) mechanism. However, for the more sterically hindered and basic 1-(diethylamino)anthraquinone, the mechanism becomes a more complex ECE process, where the reduced forms interact with trace water in the solvent, a pathway influenced by the compound's structure and basicity. researchgate.net
Computational SRPR Analysis and Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools for analyzing and predicting the properties of this compound derivatives. mdpi.comnih.gov These methods allow for the establishment of quantitative SRPRs.
Ground-State Geometry and Conformation: DFT calculations, for example at the B3LYP/6-31++G** level, can accurately predict the ground-state geometry. researchgate.net This allows for the quantification of steric effects by determining key structural parameters like the dihedral angle between the piperidine and anthraquinone planes. These calculations have confirmed the non-planar structure of these molecules. researchgate.net
Predicting Photophysical Properties: TD-DFT is widely used to calculate the electronic absorption spectra. mdpi.commdpi.com It can predict the wavelength of maximum absorption (λmax) and the nature of the corresponding electronic transition (e.g., HOMO→LUMO, CT, or nπ*). Studies on 1-aminoanthraquinone analogues have shown that TD-DFT calculations can reproduce experimental λmax values and correctly predict the bathochromic shift observed with increasing N-alkylation. researchgate.net
Modeling Reactivity and Mechanistic Pathways: DFT calculations can be used to model reaction mechanisms and predict reactivity. For example, by calculating the free energies of the basic and acidic forms of 1-aminoanthraquinone derivatives, their relative basicity (pKa) in acetonitrile was accurately predicted. researchgate.net These calculations explained the observed pKa sequence by revealing the role of intramolecular hydrogen bonds in the protonated forms of the less substituted amines, a structural feature absent in the protonated 1-(diethylamino)anthraquinone. researchgate.net This provides a direct computational link between molecular structure and a key chemical property.
Table 2: Comparison of Experimental and Computationally Predicted Properties for 1-Aminoanthraquinone Derivatives This table highlights the predictive power of DFT/TD-DFT calculations in SRPR studies.
| Compound | Experimental λmax (nm) | Calculated λmax (nm, TD-DFT) | Experimental pKa | Calculated pKa |
|---|---|---|---|---|
| 1-Aminoanthraquinone | 483 | 471 | 7.31 | 7.3 |
| 1-(Ethylamino)anthraquinone | 504 | 492 | 7.68 | 7.8 |
| 1-(Diethylamino)anthraquinone | 519 | 514 | 8.06 | 8.1 |
Research into Mechanistic Interactions of 1 Piperidinoanthraquinone in Advanced Chemical and Biological Systems
Studies of Enzyme-Substrate Analog Interactions at a Mechanistic Level (e.g., Cytochrome P450)
The interaction of 1-Piperidinoanthraquinone with enzyme systems, most notably the Cytochrome P450 (CYP) superfamily, is a critical area of investigation for understanding its metabolic fate and potential pharmacological activity.
Binding Affinity Studies (e.g., in vitro enzyme inhibition mechanisms)
This compound has been identified as a substrate for the Cytochrome P450 enzyme system. While specific quantitative binding affinity data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound are not extensively documented in publicly available literature, studies on analogous anthraquinone (B42736) structures provide valuable insights into potential inhibitory mechanisms.
For instance, various anthraquinone derivatives have demonstrated the ability to inhibit CYP isoforms with varying potencies. Research on a range of emodin (B1671224) analogues, which share the core anthraquinone structure, has revealed IC50 values against CYP1A1, CYP1A2, and CYP2B1 in the micromolar range. For example, 1-amino-4-chloro-2-methylanthracene-9,10-dione exhibited a potent IC50 value of 0.40 μM against CYP1A1 and, along with 1-amino-4-hydroxyanthracene-9,10-dione, an IC50 of 0.53 μM against CYP1A2. nih.gov Some of these analogues have also been shown to act as mechanism-based inhibitors, where the compound is metabolized by the enzyme into a reactive intermediate that then inactivates the enzyme. nih.gov This type of inhibition is characterized by parameters such as the inactivation constant (kinact) and the concentration required for half-maximal inactivation (KI). nih.gov
Table 1: Inhibitory Activity of Selected Anthraquinone Analogs against Cytochrome P450 Isoforms
| Compound | CYP Isoform | IC50 (μM) | KI (μM) | kinact (min-1) |
|---|---|---|---|---|
| 1-Amino-4-chloro-2-methylanthracene-9,10-dione | CYP1A1 | 0.40 | 5.38 | 1.57 |
| 1-Amino-4-chloro-2-methylanthracene-9,10-dione | CYP1A2 | 0.53 | 0.50 | 0.08 |
| 1-Amino-4-hydroxyanthracene-9,10-dione | CYP1A2 | 0.53 | - | - |
| Emodin | CYP1A1 | 12.25 | - | - |
| Emodin | CYP1A2 | 3.73 | - | - |
| Emodin | CYP2B1 | 14.89 | - | - |
This table presents data for compounds structurally related to this compound to provide context for potential enzymatic interactions. Data sourced from nih.gov.
Redox Cycling and Electron Transfer within Enzymatic Contexts
The anthraquinone core of this compound is susceptible to redox cycling, a process involving the sequential reduction and oxidation of the molecule. In the context of Cytochrome P450, this compound undergoes NADPH-dependent reduction to its corresponding hydroquinone (B1673460), 1-piperidinoanthrahydroquinone (1-PAH). doaj.org This reaction is a key step in its metabolism and is indicative of electron transfer from NADPH, mediated by NADPH-cytochrome P450 reductase, to the 1-PA molecule.
The reduction process is inhibited by metyrapone (B1676538) and antibodies specific to Cytochrome P-450, confirming the central role of this enzyme system in the electron transfer process. doaj.org The rate of this reduction has been observed to increase upon induction of rats with phenobarbital, a known inducer of certain CYP isoforms, further solidifying the involvement of Cytochrome P450. doaj.org
The subsequent oxidation of the reduced form (1-PAH) can lead to the formation of reactive oxygen species (ROS), a hallmark of redox cycling compounds. While the direct evidence for extensive ROS generation by this compound in enzymatic systems is not detailed, the fundamental chemical properties of the anthraquinone scaffold suggest this possibility.
Nucleic Acid Interaction Mechanisms (e.g., G-quadruplex DNA Binding)
The planar aromatic structure of the anthraquinone moiety in this compound suggests a potential for interaction with nucleic acids. Of particular interest is the binding to non-canonical DNA structures like G-quadruplexes, which are implicated in the regulation of gene expression and are considered promising targets for therapeutic intervention.
Intercalation and Groove Binding Characterization
While direct studies on this compound are limited, research on a closely related derivative, 1,5-Bis(3-piperidino propionamido) anthracene-9,10-dione, provides significant insights into the likely mode of interaction. Spectroscopic analyses, including UV-Vis, fluorescence, and circular dichroism, of this derivative with human telomeric G-quadruplex DNA (HTel22) suggest a groove or external binding mode rather than classical intercalation. doaj.org This is supported by significant hypochromism (59%) and fluorescence quenching (97%) without a change in fluorescence lifetime or the appearance of an induced circular dichroism band, which are characteristic features of non-intercalative binding. doaj.org
Molecular docking studies of other anthraquinone derivatives with G-quadruplex DNA also point towards external binding in the grooves and loops, without direct interaction with the DNA bases. nih.gov The side chains of these molecules appear to play a crucial role in the specificity and stability of the interaction.
Stabilization of Non-canonical DNA Structures
The binding of anthraquinone derivatives to G-quadruplex DNA has been shown to induce significant thermal stabilization of these structures. For the 1,5-Bis(3-piperidino propionamido) anthracene-9,10-dione derivative, thermal denaturation studies revealed a significant increase in the melting temperature (ΔTm) of human telomeric G-quadruplex DNA. Specifically, it stabilized wHTel26 and HTel22 G4 DNA in potassium- and sodium-rich solutions by 21.2 °C and 17.6 °C, respectively. doaj.org This stabilization is a critical factor as it can hinder the access of enzymes like telomerase to the telomeres, a mechanism of action for some anticancer agents. doaj.org
The binding affinity of this piperidino-anthraquinone derivative to the human telomeric G-quadruplex sequence HTel22 was determined to be significant, with a binding constant (Kb) of 8.4 × 10^5 M-1. doaj.org This strong binding underscores the potential for such compounds to effectively target and stabilize these non-canonical DNA structures.
Table 2: Binding and Stabilization of a Piperidino-Anthraquinone Derivative with Human Telomeric G-quadruplex DNA
| G-quadruplex DNA Sequence | Binding Constant (Kb) (M-1) | Thermal Stabilization (ΔTm) (°C) |
|---|---|---|
| HTel22 | 8.4 × 10^5 | 17.6 (in Na+ solution) |
| wHTel26 | - | 21.2 (in K+ solution) |
Data for 1,5-Bis(3-piperidino propionamido) anthracene-9,10-dione, a close analog of this compound. Data sourced from doaj.org.
Protein Binding and Conformational Perturbation Studies in Model Systems
The binding of small molecules to proteins can induce conformational changes in the protein structure. These changes can range from minor local adjustments in the binding pocket to more significant global alterations that can affect the protein's function. Techniques such as fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry are commonly employed to study these interactions and the associated thermodynamic parameters.
For instance, studies with other small molecules have shown that binding to human serum albumin (HSA) can lead to quenching of the intrinsic tryptophan fluorescence of the protein, indicating a direct interaction and potential conformational adjustments. The analysis of such data can provide information on binding constants, the number of binding sites, and the thermodynamic forces driving the interaction. Given the hydrophobic nature of the anthraquinone core and the potential for hydrogen bonding through the piperidino group, it is plausible that this compound could bind to proteins like serum albumin, which are known to transport a wide variety of molecules in the bloodstream. However, without specific experimental data, any discussion on the binding mechanism and its effect on protein conformation remains speculative.
Research on this compound Halts Due to Lack of Cellular Interaction Data
Despite a comprehensive review of scientific literature, fundamental studies detailing the cellular uptake and localization mechanisms of the chemical compound this compound in isolated cell lines are not publicly available. This absence of data prevents a thorough understanding of how this specific molecule interacts with and behaves within biological systems at a subcellular level.
The investigation into the mechanistic interactions of this compound is a critical area of chemical and biological research. However, progress is currently stalled by the lack of foundational studies. Understanding how a compound enters a cell and where it accumulates is a prerequisite for any further exploration of its biological activity, therapeutic potential, or toxicological profile.
Generally, the cellular uptake of chemical compounds can occur through various mechanisms, including passive diffusion across the cell membrane, facilitated diffusion involving protein channels, or active transport requiring energy. The specific pathway is largely determined by the compound's physicochemical properties, such as its size, charge, and lipophilicity. Once inside the cell, a compound's journey is not over. Its distribution to various organelles—such as the nucleus, mitochondria, or endoplasmic reticulum—dictates its ultimate biological effect.
For many related anthraquinone derivatives, which share a core chemical structure with this compound, it has been suggested that their lipophilic nature allows them to cross cell membranes via passive diffusion. nih.gov The interaction and penetration of these types of molecules into the lipid bilayer of the cell membrane are considered crucial steps in their cellular uptake. nih.govacs.org
Fluorescence microscopy is a common and powerful technique used to visualize the subcellular localization of compounds. By tagging the molecule of interest with a fluorescent probe, researchers can directly observe its distribution within living or fixed cells. However, no such studies have been published for this compound.
The absence of research in this specific area means that key questions remain unanswered. Is this compound capable of entering cells? If so, what are the primary mechanisms driving this process? And where does it localize to exert potential effects? Without this fundamental knowledge, the scientific community cannot responsibly or effectively advance research into this compound's broader applications.
Further investigation, beginning with in vitro studies using isolated cell lines, is essential to build a foundational understanding of this compound's bio-reactivity. Such studies would need to be designed to systematically evaluate its cellular permeability and map its intracellular distribution, thereby paving the way for more complex mechanistic research. Until then, the potential of this compound remains largely speculative.
Research into Applications of 1 Piperidinoanthraquinone in Advanced Materials and Chemical Technologies Non Clinical
Dye Chemistry and Material Science Research
The vibrant color and relative stability of anthraquinone-based dyes have made them a cornerstone of the dye industry. Research into 1-piperidinoanthraquinone in this field centers on understanding its interaction with light and polymeric materials to develop durable and functional colorants.
Photoreduction and Lightfastness Mechanisms on Polymeric Substrates
The longevity of a dye on a substrate, or its lightfastness, is critically dependent on its photochemical stability. For this compound, a key degradation pathway is photoreduction. The unprotonated form of this compound possesses a longest wavelength absorption band that is intramolecular charge-transfer in nature. When exposed to light in an alkaline environment, it can undergo photoreduction through conventional hydrogen abstraction, leading to the formation of a semiquinone radical anion, which can then dimerize to a dianion. This process can contribute to the fading of the dye on polymeric substrates.
The nature of the polymeric substrate plays a significant role in the lightfastness of anthraquinone (B42736) dyes. Factors such as the polarity of the polymer, its crystallinity, and the presence of oxygen and moisture can all influence the rate and mechanism of photodegradation. For instance, the lightfastness of aminoanthraquinone dyes has been observed to be influenced by the electron-donating or withdrawing nature of the substituents on the amino group when applied to polyester fabrics. While specific comprehensive studies on the lightfastness of this compound across a wide range of polymeric substrates are not extensively detailed in publicly available literature, the general principles governing anthraquinone dyes provide a framework for understanding its behavior.
| Polymeric Substrate | General Lightfastness Observations for Aminoanthraquinone Dyes | Potential Fading Mechanisms |
| Polyester (PET) | Generally good to excellent lightfastness. | Photoreduction, photooxidation. |
| Nylon | Variable lightfastness, can be lower than on polyester. | Photoreduction is a significant fading pathway. |
| Polypropylene | Good lightfastness can be achieved with appropriate stabilization. | Photooxidation, radical-induced degradation. |
| Cellulose Acetate | Moderate lightfastness. | Photoreduction, phototendering of the substrate. |
This table is illustrative and based on general knowledge of anthraquinone dyes. Specific lightfastness data for this compound on these substrates requires further dedicated research.
Development of Functional Dyes for Specific Optical Properties
The molecular structure of this compound allows for chemical modifications to tune its optical properties for specific applications. Research in this area focuses on synthesizing derivatives that exhibit desired absorption and emission characteristics. By introducing different functional groups onto the anthraquinone core or the piperidine (B6355638) ring, it is possible to alter the electronic structure and, consequently, the color and other photophysical properties of the molecule.
For example, the introduction of electron-donating or electron-withdrawing groups can shift the absorption maximum to longer or shorter wavelengths, respectively, thereby changing the perceived color. Furthermore, modifications can be designed to enhance properties like molar extinction coefficient, fluorescence quantum yield, or to introduce solvatochromic or acidochromic behavior, where the color changes in response to solvent polarity or pH. While specific research on functional dyes derived from this compound is not widely reported, the principles of dye design suggest that such derivatives could be developed for applications in areas like security inks, smart textiles, and optical data storage.
Sensor Development Research
The ability of the anthraquinone moiety to interact with various analytes, coupled with the potential for its optical properties to change upon such interaction, makes this compound a candidate for the development of chemical sensors.
Chemo-sensors for Analyte Detection (e.g., Metal Ions, Nitroanalytes)
The development of colorimetric and fluorescent chemosensors for the detection of environmentally and biologically important species is an active area of research. Anthraquinone derivatives have been investigated as signaling units in sensors for various analytes. The lone pair of electrons on the nitrogen atom of the piperidine ring and the oxygen atoms of the carbonyl groups in this compound can potentially act as binding sites for metal ions. Upon coordination with a metal ion, the electronic properties of the anthraquinone chromophore can be perturbed, leading to a change in its absorption (colorimetric response) or emission (fluorometric response) spectrum.
Similarly, the electron-rich nature of the this compound system suggests its potential use in sensing electron-deficient nitroaromatic compounds, which are common components of explosives. The interaction between the electron-rich sensor molecule and the electron-poor nitroanalyte can lead to the formation of a charge-transfer complex, which often results in a quenching of the sensor's fluorescence. This "turn-off" sensing mechanism is a common strategy for the detection of nitroaromatics.
While the specific application of this compound as a chemosensor for metal ions or nitroanalytes is not extensively documented, the foundational principles of sensor design using similar organic fluorophores are well-established.
| Analyte Type | Potential Sensing Mechanism with this compound | Expected Optical Response |
| Metal Ions | Coordination with nitrogen and/or oxygen atoms. | Change in absorption (color) or fluorescence intensity/wavelength. |
| Nitroanalytes | Formation of a charge-transfer complex. | Quenching of fluorescence ("turn-off" response). |
This table outlines potential sensing mechanisms based on the chemical structure of this compound and general principles of chemosensor design.
Optical Sensor Design and Performance Evaluation
The design of an effective optical sensor based on this compound would involve several key considerations. The molecule would need to be incorporated into a suitable matrix, such as a polymer film or a sol-gel, to create a robust and easy-to-use sensor device. The selectivity of the sensor for the target analyte over other potentially interfering species would be a critical performance parameter. This can often be improved by modifying the molecular structure to create a more specific binding site.
The sensitivity of the sensor, which is related to the limit of detection (LOD), is another crucial factor. Performance evaluation would involve spectroscopic titrations to determine the binding constant with the analyte and to quantify the change in the optical signal as a function of analyte concentration. The response time and the reversibility of the sensor would also be important characteristics to assess its practical utility.
Research in Photovoltaic and Optoelectronic Materials
The application of organic molecules in photovoltaic and optoelectronic devices is a rapidly growing field of research, driven by the potential for low-cost, flexible, and large-area devices. The electronic properties of this compound make it a compound of interest for such applications.
Research in this area would explore the potential of this compound as a component in devices such as dye-sensitized solar cells (DSSCs) or organic field-effect transistors (OFETs). In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, generating a photocurrent. The broad absorption of anthraquinone dyes in the visible spectrum is a desirable characteristic for a sensitizer in a DSSC. However, studies on some anthraquinone dyes have shown that their performance can be limited by inefficient electron injection into the semiconductor's conduction band due to the strong electron-withdrawing nature of the carbonyl groups.
Electron Acceptor Properties in Donor-Acceptor Systems
Donor-acceptor (D-A) systems are fundamental to the development of novel organic electronic materials. In these systems, an electron-donating moiety is paired with an electron-accepting moiety, facilitating charge separation and transport upon photoexcitation. The efficiency of such systems is largely dependent on the electronic properties of both the donor and the acceptor.
This compound has been investigated for its potential as an electron acceptor due to the inherent electron-withdrawing nature of the anthraquinone core. The piperidino group, an electron-donating substituent, modulates the electronic properties of the anthraquinone moiety. The longest-wavelength absorption bands of unprotonated piperidinoanthraquinones are characterized as intramolecular charge-transfer (CT) in nature. This CT character is a crucial feature for an electron acceptor in a D-A system, as it indicates the potential for efficient charge separation upon absorbing light.
Studies on the excited-state dynamics of this compound have revealed complex photophysical behavior. Upon excitation, the molecule can undergo rapid intramolecular proton transfer from the piperidino substituent to the carbonyl oxygen of the anthraquinone core, forming an N-ylide compound. This process is influenced by the solvent environment and temperature. The formation of such transient species highlights the dynamic nature of the molecule's electronic structure in the excited state, which is a key consideration in the design of efficient D-A systems.
The electron-accepting strength of this compound can be further understood by examining its redox potentials. While specific values for this compound are not extensively reported in readily available literature, studies on substituted anthraquinones provide valuable insights. The introduction of electron-donating groups like the piperidino moiety can influence the reduction potential of the anthraquinone core. This tuning of redox properties is essential for optimizing the energy level alignment in a D-A pair to ensure efficient electron transfer from the donor to the acceptor.
Performance in Model Organic Photovoltaic Cells
Organic photovoltaic (OPV) cells represent a promising technology for low-cost, flexible solar energy conversion. The active layer of these cells is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor. The performance of OPV devices is critically dependent on the properties of these materials, including their absorption spectra, energy levels, and charge carrier mobilities.
While research into non-fullerene acceptors for OPVs is a burgeoning field, specific data on the performance of this compound in model organic photovoltaic cells is limited in the current body of scientific literature. However, the fundamental properties of anthraquinone derivatives suggest their potential as non-fullerene acceptors. The strong absorption of anthraquinones in the UV-Vis region and their tunable electronic properties through chemical modification make them attractive candidates.
For this compound to function effectively as an acceptor in an OPV device, its Lowest Unoccupied Molecular Orbital (LUMO) energy level must be appropriately aligned with the Highest Occupied Molecular Orbital (HOMO) energy level of a suitable donor material to ensure efficient charge separation at the donor-acceptor interface. The intramolecular charge-transfer character of this compound could be advantageous in this context, as it may facilitate the initial charge separation step.
Further research is required to fabricate and characterize OPV devices incorporating this compound as the electron acceptor. Key performance parameters that would need to be evaluated include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The morphology of the donor-acceptor blend and its impact on charge transport and recombination would also be critical areas of investigation.
Photocatalysis Research
Photocatalysis is a process that utilizes light to drive chemical reactions in the presence of a photocatalyst. This technology has significant potential for addressing environmental pollution by degrading harmful organic compounds into less toxic substances.
Redox Activity in Photocatalytic Reactions
The photocatalytic activity of a compound is intrinsically linked to its redox properties in the excited state. Upon absorption of light, a photocatalyst is promoted to an excited electronic state, making it a more potent oxidizing or reducing agent.
The photochemistry of this compound demonstrates its potential for redox activity. In its unprotonated form, the lowest excited singlet and triplet states are of a charge-transfer character. This excited state can initiate chemical reactions through electron or hydrogen atom transfer. For instance, in alkaline solutions, the unprotonated 1-piperidino derivative can undergo photoreduction via hydrogen abstraction, leading to the formation of a semiquinone radical anion.
The ability of the excited state of this compound to abstract a hydrogen atom from a substrate is a key aspect of its redox activity. This process generates a radical species from the substrate, which can then undergo further reactions, leading to its degradation. The efficiency of this process is influenced by factors such as the solvent, the presence of proton donors or acceptors, and the specific nature of the substrate.
The formation of an N-ylide intermediate from the lowest excited singlet state of this compound also points to its complex redox behavior. This intramolecular proton transfer process indicates a significant redistribution of electron density within the molecule upon excitation, which can influence its reactivity towards other molecules in a photocatalytic system.
Degradation of Environmental Pollutants in Model Systems
The potential of this compound as a photocatalyst for the degradation of environmental pollutants is an area of active research interest. While specific studies detailing the degradation of a wide range of pollutants using this particular compound are not extensively documented, the known photochemical properties of anthraquinone derivatives provide a strong basis for its application in this field.
For example, anthraquinone-based compounds have been shown to be effective in the photocatalytic degradation of various organic dyes, which are common industrial pollutants. The mechanism of degradation often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), by the excited photocatalyst. These highly reactive species can then attack and break down the complex molecular structures of the pollutants.
In a model system, this compound, upon photoexcitation, could initiate the degradation of a pollutant through several pathways. It could directly abstract a hydrogen atom from the pollutant molecule, as discussed in the previous section. Alternatively, it could transfer an electron to molecular oxygen to form superoxide radicals, which can then lead to the formation of other ROS. The specific pathway would depend on the reaction conditions and the chemical nature of the pollutant.
To fully assess the efficacy of this compound in environmental remediation, further studies on model systems are necessary. These studies would involve a systematic investigation of its photocatalytic activity towards priority pollutants, the identification of degradation intermediates and final products, and an optimization of the reaction parameters to maximize degradation efficiency.
Future Research Directions and Emerging Paradigms for 1 Piperidinoanthraquinone
Exploration of Hybrid Materials Incorporating 1-Piperidinoanthraquinone
The integration of this compound into hybrid materials is a promising avenue for creating novel functional systems with tailored optical, electronic, and catalytic properties. Future research will likely focus on the synergistic interplay between the anthraquinone (B42736) derivative and various inorganic or polymeric matrices.
One area of exploration involves the synthesis of metal-organic frameworks (MOFs) and coordination polymers using this compound as a ligand. The piperidine (B6355638) nitrogen and quinone oxygens offer potential coordination sites for metal ions, leading to the formation of structurally diverse and potentially porous materials. mdpi.comrsc.org These hybrid structures could find applications in gas storage, separation, and heterogeneous catalysis. The synthesis of piperazine-based ligands and their metal complexes has already demonstrated a wide range of applications, providing a roadmap for similar investigations with this compound. rsc.orgresearchgate.net
Another emerging direction is the functionalization of nanoparticles with this compound. Covalently attaching or physically adsorbing the molecule onto the surface of gold, silver, or magnetic nanoparticles can impart new functionalities. nih.govrsc.orgresearchgate.netmdpi.com For instance, proanthocyanidins-functionalized gold nanoparticles have shown potential in environmental remediation, suggesting that this compound-functionalized nanoparticles could be designed for targeted drug delivery or as sensors for specific analytes. mdpi.com The unique photophysical properties of the anthraquinone core could be modulated by the nanoparticle, leading to enhanced fluorescence or photocatalytic activity.
| Hybrid Material Concept | Potential Components | Potential Applications |
| Metal-Organic Frameworks | This compound, Transition Metal Ions (e.g., Cu(II), Zn(II)) | Gas storage, Catalysis, Sensing |
| Functionalized Nanoparticles | This compound, Gold/Silver/Magnetic Nanoparticles | Targeted drug delivery, Bioimaging, Environmental remediation |
| Polymer Composites | This compound, Conducting or Biocompatible Polymers | Electrochromic devices, Biosensors, Antimicrobial surfaces |
Advanced Spectroscopic and Imaging Techniques for Real-Time Studies
To unravel the intricate dynamics of this compound in various chemical and biological environments, the application of advanced spectroscopic and imaging techniques is paramount. These methods offer the potential to monitor reactions and interactions in real-time, providing unprecedented molecular-level insights.
Ultrafast spectroscopic techniques, such as femtosecond transient absorption and fluorescence up-conversion, are crucial for elucidating the excited-state dynamics of this compound. researchgate.netrsc.org These methods can track the initial photophysical events occurring on femtosecond to nanosecond timescales, including intersystem crossing, internal conversion, and energy transfer processes, which are fundamental to its photochemical and photobiological activities. nih.gov Studies on related anthraquinone derivatives have demonstrated the power of these techniques in understanding their relaxation mechanisms. researchgate.netrsc.org
For real-time monitoring of biological processes, advanced imaging techniques are indispensable. The development of this compound-based fluorescent probes for molecular imaging of specific cellular components or reactive species is a promising research direction. rsc.org Techniques like fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET) microscopy can provide information not only on the localization of the molecule within cells but also on its interactions with biomolecules.
| Technique | Information Gained | Potential Application for this compound |
| Femtosecond Transient Absorption | Excited-state relaxation pathways, triplet state formation | Understanding photochemical reactivity and photosensitization mechanisms |
| Fluorescence Lifetime Imaging | Local environment of the molecule, binding interactions | Real-time tracking of cellular uptake and interaction with biomolecules |
| Raman Spectroscopy | Vibrational modes, molecular fingerprint | In-situ monitoring of chemical reactions and structural changes |
Integration of Machine Learning and AI in Compound Design and Property Prediction
The convergence of computational chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds. nih.gov For this compound, these in silico approaches can accelerate the identification of derivatives with optimized properties for specific applications. nih.govresearchgate.net
| AI/ML Application | Methodology | Desired Outcome |
| Property Prediction | QSAR/QSPR modeling using random forests, neural networks | Prediction of biological activity, photophysical properties, and toxicity of new derivatives. researchgate.netnih.gov |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel this compound analogues with optimized properties. |
| Reaction Prediction | AI-powered retrosynthesis tools | Identification of efficient synthetic routes for novel derivatives. |
Unexplored Reactivity Patterns and Synthetic Transformations
While the fundamental reactivity of the anthraquinone core is well-established, there remain unexplored reactivity patterns and synthetic transformations for this compound that could lead to novel molecular architectures and functionalities.
Future research could focus on the selective functionalization of both the piperidine ring and the anthraquinone scaffold. For instance, developing catalytic methods for C-H activation on the piperidine moiety would allow for the introduction of various substituents, thereby fine-tuning the steric and electronic properties of the molecule. Similarly, exploring novel electrophilic and nucleophilic substitution reactions on the anthraquinone core, beyond the well-known positions, could yield derivatives with unique substitution patterns. nih.govresearchgate.net
The photocatalytic properties of this compound also warrant further investigation. Anthraquinones are known to be effective photosensitizers, capable of generating reactive oxygen species. nih.gov Exploring the photocatalytic activity of this compound in organic synthesis, for example, in oxidation or cycloaddition reactions, could open up new avenues for green chemistry. rsc.orgmtak.husemanticscholar.orgaaqr.org Understanding the underlying mechanisms of these photocatalytic processes will be crucial for optimizing their efficiency. nih.gov
| Research Area | Focus | Potential Outcome |
| Selective Functionalization | C-H activation of the piperidine ring, novel substitutions on the anthraquinone core | Access to a wider range of derivatives with tailored properties. |
| Photocatalysis | Application in organic synthesis (e.g., oxidation, cycloaddition) | Development of sustainable and environmentally friendly chemical transformations. |
| Computational Chemistry | DFT calculations to predict reactivity and reaction mechanisms | Rational design of new synthetic strategies and understanding of reaction pathways. dntb.gov.uansps.org.ngmdpi.comnih.gov |
Mechanistic Insights into Complex Biological Processes at the Molecular Level
A deeper understanding of the interactions between this compound and biological systems at the molecular level is essential for advancing its potential biomedical applications. Future research in this area will likely focus on elucidating the precise mechanisms of action and identifying specific molecular targets.
Advanced biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be employed to quantify the binding affinity and thermodynamics of this compound's interactions with biomolecules like DNA and proteins. While the interaction of some anthraquinone derivatives with G-quadruplex DNA has been studied, a detailed investigation of this compound's binding mode and selectivity is still needed.
At the cellular level, high-resolution microscopy techniques, including confocal and super-resolution microscopy, can be used to visualize the subcellular localization of this compound and its dynamics within living cells. Correlating this spatial information with its biological effects will provide crucial insights into its mechanism of action. Furthermore, "omics" approaches, such as proteomics and transcriptomics, can be utilized to identify the cellular pathways that are perturbed by the compound, offering a systems-level view of its biological impact.
| Research Question | Experimental Approach | Expected Insight |
| What are the specific molecular targets? | Affinity chromatography, proteomics | Identification of proteins that directly bind to this compound. |
| How does it interact with DNA? | NMR spectroscopy, X-ray crystallography | High-resolution structural information on the this compound-DNA complex. |
| What is its subcellular localization? | Confocal and super-resolution microscopy | Visualization of the compound's distribution within different cellular compartments. |
Q & A
Q. Basic Research Focus
- Methodological Answer : Synthesis typically involves substitution reactions on anthraquinone derivatives. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Catalysts : Use of mild bases (e.g., K₂CO₃) facilitates deprotonation without degrading the anthraquinone core.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity products.
- Key Reference : Reaction conditions and solvent effects align with protocols for analogous anthraquinone derivatives .
How should researchers characterize the structural and electronic properties of this compound?
Q. Basic Research Focus
-
Methodological Answer : Use a multi-technique approach:
- Spectroscopy : UV-Vis (λmax ~395–404 nm for n→π* transitions) and FT-IR (C=O stretch at ~1670 cm⁻¹, N–H bend at ~1580 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C19H17NO2, [M+H]+ expected at 307.1208).
- X-ray Crystallography : For definitive structural confirmation (if crystalline).
-
Data Table :
Technique Key Peaks/Data Purpose UV-Vis 395–404 nm Electronic transitions FT-IR 1670 cm⁻¹ Carbonyl group HRMS m/z 307.1208 Molecular ion -
Key Reference : Structural characterization methods are consistent with anthraquinone protocols .
How can contradictory data on the photochemical reactivity of this compound be resolved?
Q. Advanced Research Focus
- Methodological Answer : Contradictions in photoreduction efficiency (e.g., wavelength-dependent outcomes) require:
- Mechanistic Studies : Use time-resolved spectroscopy to identify reactive excited states (e.g., T2(3nπ*) vs. CT states).
- Quenching Experiments : Add triplet quenchers (e.g., 1,3-cyclohexadiene) to confirm triplet-state involvement.
- Kinetic Analysis : Compare rate constants (e.g., kd = 1.7×10⁸ s⁻¹ for T2 deactivation) across experimental setups.
- Key Reference : Photoreduction via the upper excited triplet state is critical, as shown in wavelength-dependent studies .
What frameworks guide the design of biological activity studies for this compound?
Q. Advanced Research Focus
- Methodological Answer : Apply research question frameworks:
- PICO :
- P opulation: Target cells/organisms.
- I ntervention: Dose/concentration ranges.
- C omparison: Negative/positive controls.
- O utcome: Cytotoxicity, ROS generation.
- FINER Criteria : Ensure feasibility, novelty, and ethical compliance in experimental design.
- Key Reference : PICO and FINER frameworks are validated for structuring pharmacological studies .
How can thermodynamic properties like enthalpy of vaporization be determined for this compound?
Q. Basic Research Focus
-
Methodological Answer : Use gas chromatography (GC) or calorimetry:
- GC-Based Methods : Estimate ΔHvap using retention indices and reference compounds.
- Calorimetry : Direct measurement via heat-flow analysis.
-
Data Table :
Property Value (kJ/mol) Method Reference Enthalpy of Vaporization ~395–404 GC -
Key Reference : Thermodynamic data aligns with compilations from authoritative sources .
What systematic approaches are recommended for literature reviews on this compound?
Q. Advanced Research Focus
- Methodological Answer :
- Search Strategy : Use databases (PubMed, Scopus) with keywords: "this compound" AND ("synthesis" OR "photochemistry" OR "bioactivity").
- Screening Criteria : Exclude non-English studies and those lacking mechanistic detail.
- Data Categorization : Separate findings into chemical properties, biological activity, and computational modeling.
- Key Reference : Systematic review methodologies are outlined in analytical chemistry guidelines .
How should researchers design experiments to probe the wavelength-dependent photoreduction of this compound?
Q. Advanced Research Focus
- Methodological Answer :
- Light Sources : Use monochromatic LEDs/lasers (e.g., 365 nm vs. 420 nm) to isolate excitation wavelengths.
- Reaction Monitoring : Track progress via UV-Vis spectroscopy (decay of λmax at 395–404 nm).
- Control Experiments : Include hydroxide ion-free conditions to rule out non-photochemical pathways.
- Key Reference : Wavelength-specific reactivity is documented in photochemical studies .
What statistical methods are suitable for analyzing conflicting biological activity data?
Q. Advanced Research Focus
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies to calculate effect sizes and heterogeneity (I² statistic).
- Sensitivity Analysis : Test robustness by excluding outlier datasets.
- Dose-Response Modeling : Fit data to Hill or Logit models to resolve discrepancies in IC50 values.
- Key Reference : Statistical rigor is emphasized in pharmacological research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
